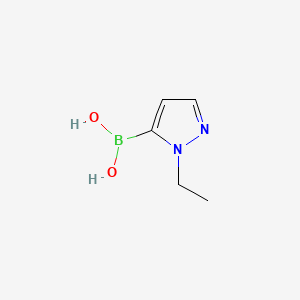

1-Ethylpyrazole-5-boronic Acid

Description

Properties

IUPAC Name |

(2-ethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKALWZRSCXBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid and its Pinacol Ester

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 1-Ethylpyrazole-5-boronic acid and its commonly used derivative, this compound pinacol ester. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the application of this versatile building block.

Introduction: The Strategic Value of the Pyrazole Moiety in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to participate in hydrogen bonding. When functionalized with a boronic acid or its ester, the 1-Ethylpyrazole scaffold becomes a powerful tool for the construction of complex molecular architectures. This compound, in particular, serves as a key intermediate in the synthesis of a wide array of compounds, from pharmacologically active agents to novel organic materials. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.

This guide will delve into the essential technical details of this compound and its pinacol ester, providing a robust resource for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application. The following tables summarize the key chemical and physical data for this compound and its pinacol ester derivative.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1095080-54-8 | [1][2] |

| Molecular Formula | C₅H₉BN₂O₂ | [1][2] |

| Molecular Weight | 139.95 g/mol | [2] |

| Appearance | Solid | [2] |

| Density (Computed) | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point (Computed) | 149.1 ± 25.7 °C | [1] |

Table 2: Core Properties of this compound Pinacol Ester

| Property | Value | Source(s) |

| CAS Number | 1007110-53-3 | [3] |

| Molecular Formula | C₁₁H₁₉BN₂O₂ | [3] |

| Molecular Weight | 222.09 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis and Purification

The synthesis of 1-alkyl-1H-pyrazole-5-ylboronic acids and their pinacol esters is typically achieved through a regioselective lithiation of the pyrazole ring, followed by quenching with a borate ester.[4][5] The following protocol is adapted from established methods for similar compounds.

Synthesis of this compound Pinacol Ester

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-ethylpyrazole in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C. The regioselective lithiation at the 5-position is favored for 1-ethylpyrazole.[4][5]

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quenching: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) dropwise to the reaction mixture, again maintaining a low temperature.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Sources

An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid (CAS: 1095080-54-8)

This guide provides a comprehensive technical overview of 1-Ethylpyrazole-5-boronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, key applications, and safe handling protocols, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and capacity for diverse biological interactions have rendered it a cornerstone in the development of treatments for a wide array of diseases, including cancers and infectious diseases.[1][3][4] this compound emerges as a particularly valuable derivative, combining the favorable attributes of the pyrazole core with the synthetic versatility of a boronic acid functional group. This unique combination makes it a sought-after reagent for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1095080-54-8 | [1][3] |

| Molecular Formula | C₅H₉BN₂O₂ | [1][5] |

| Molecular Weight | 139.95 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 149.1 ± 25.7 °C | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |

Stability and Storage

Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible, it can complicate stoichiometry and reaction kinetics. For this reason, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[6] For applications requiring enhanced stability, the corresponding pinacol ester (1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, CAS: 1007110-53-3) is a commonly used and commercially available alternative.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrievable, data from analogous pyrazole boronic acids and general boronic acid safety protocols dictate the following precautions.[8][9][10]

-

Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the regioselective lithiation of 1-ethylpyrazole followed by electrophilic trapping with a borate ester. This method provides a direct and efficient route to the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-alkylpyrazole-5-boronic acids.[11]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethylpyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi as the base is critical as its strong basicity is required to deprotonate the C5 position of the pyrazole ring, which is the most acidic carbon proton. The low temperature is essential to prevent side reactions and ensure regioselectivity.

-

Borylation: Stir the resulting solution at -78 °C for 1 hour. Then, add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C. Triisopropyl borate is a common and effective electrophile for this transformation.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 2.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford this compound as a solid.

Characterization

Unequivocal characterization of the final product is crucial for its use in subsequent synthetic steps. The following techniques and expected data are provided as a guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from analogous pyrazole boronic acids, the following spectral features are predicted for this compound.[12][13][14]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.5 ppm (d, 1H, pyrazole H-3)

-

δ ~6.4 ppm (d, 1H, pyrazole H-4)

-

δ ~4.2 ppm (q, 2H, -CH₂CH₃)

-

δ ~1.4 ppm (t, 3H, -CH₂CH₃)

-

A broad singlet corresponding to the B(OH)₂ protons may also be observed, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~145 ppm (C-3)

-

δ ~135 ppm (C-5, carbon bearing the boron)

-

δ ~110 ppm (C-4)

-

δ ~45 ppm (-CH₂CH₃)

-

δ ~15 ppm (-CH₂CH₃)

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 140.9. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, valued for its mild conditions, functional group tolerance, and broad substrate scope.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the pyrazole moiety to the palladium.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Exemplary Protocol: Synthesis of a Substituted Triazolopyrimidine

The following protocol illustrates the use of this compound in the synthesis of a complex heterocyclic system, a common strategy in the development of kinase inhibitors and other therapeutic agents.[1]

Reaction: Coupling of 3-(5-amino-8-bromo-2-(hydroxymethyl)-[1][2][3]triazolo[1,5-c]pyrimidin-7-yl)benzonitrile with this compound.

-

Reaction Setup: In a reaction vial, combine the bromo-substituted triazolopyrimidine (1.0 eq), this compound (2.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst such as XPhos Pd G2 (0.05 eq).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio). The aqueous component is essential for the activation of the boronic acid by the base.

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring for 1-2 hours, or until reaction completion is observed by TLC or LC-MS analysis.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the desired coupled product.[1]

This example underscores the utility of this compound in constructing highly functionalized, nitrogen-rich heterocyclic systems that are of significant interest in medicinal chemistry.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its strategic importance lies in the combination of the medicinally relevant pyrazole core with the synthetically powerful boronic acid handle. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, enables researchers to effectively leverage this building block in the design and execution of innovative synthetic strategies for drug discovery and materials science.

References

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

Emulso. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Metzger McGuire. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

3M. (2018). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

PubChem. (n.d.). (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-boronic acid. Retrieved from [Link]

-

Formlabs. (2023). Safety Data Sheet. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1095080-54-8,this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1095080-54-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Ethyl-1H-pyrazol-5-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cas 1095080-54-8,this compound | lookchem [lookchem.com]

- 7. This compound, pinacol ester | CymitQuimica [cymitquimica.com]

- 8. fishersci.fr [fishersci.fr]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. emulso.com [emulso.com]

- 11. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]

- 12. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 13. rsc.org [rsc.org]

- 14. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Ethylpyrazole-5-boronic Acid

Foreword: The Strategic Importance of 1-Ethylpyrazole-5-boronic Acid in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in a variety of biological interactions. The strategic functionalization of the pyrazole ring is a key enabler for modulating the pharmacological profiles of lead compounds.[2] Among the diverse array of functionalized pyrazoles, this compound and its corresponding esters have emerged as exceptionally valuable building blocks. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of complex carbon-carbon bonds essential for building novel molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and offering practical, field-proven insights for researchers in drug development.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on the initial construction of the 1-ethylpyrazole core, followed by a regioselective introduction of the boronic acid moiety at the C5 position.

Stage 1: Synthesis of the 1-Ethylpyrazole Precursor. This foundational step can be accomplished through well-established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis or related condensation reactions.[1][4]

Stage 2: Regioselective Borylation via Directed Ortho-Metalation. The introduction of the boronic acid group at the C5 position is achieved through a lithiation-borylation sequence. This method leverages the directing effect of the N1-ethyl group to achieve high regioselectivity.[5]

The overall synthetic workflow is depicted below:

Figure 2: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

-

1-Ethylpyrazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Aqueous hydrochloric acid (HCl)

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethylpyrazole and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: To the cold solution of the lithiated pyrazole, add triisopropyl borate dropwise, again ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid. Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. The product may precipitate from the aqueous layer upon acidification. If so, collect the solid by filtration. If the product remains in solution, adjust the pH to be weakly acidic and extract with an appropriate organic solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexanes mixture) to afford this compound as a solid.

Data Presentation: Expected Yields and Characterization

The following table summarizes typical outcomes for this synthetic sequence. Yields are representative and can vary based on reaction scale and optimization.

| Parameter | Stage 1: 1-Ethylpyrazole Synthesis | Stage 2: Borylation |

| Starting Material | Malondialdehyde tetraethyl acetal | 1-Ethylpyrazole |

| Key Reagents | Ethylhydrazine oxalate | n-BuLi, Triisopropyl borate |

| Typical Yield | 60-75% | 50-70% |

| Product Form | Colorless liquid | White to off-white solid |

| Molecular Formula | C₅H₈N₂ | C₅H₉BN₂O₂ |

| Molecular Weight | 96.13 g/mol | 139.95 g/mol |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex molecules, particularly in the pharmaceutical industry. [2][6]The reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide. [3][7]

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction using this compound.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to a valuable building block for drug discovery and organic synthesis. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this key intermediate for use in a wide range of applications, most notably in the construction of novel biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions.

References

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.

- Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H - Benchchem.

- Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate - Benchchem.

- An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings - ResearchGate.

- 1-Ethyl-1H-pyrazol-5-ylboronic acid - Sigma-Aldrich.

- 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | 1105511-68-9 - Smolecule.

- Suzuki Coupling - Organic Chemistry Portal.

- Pyrazole synthesis - Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.

- Lithiation–Borylation Methodology and Its Application in Synthesis - Research Explorer.

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | 1105511-68-9 [smolecule.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid and its Pinacol Ester: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Introduction: The Ascendancy of Pyrazole Boronic Acids in Modern Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to participate in hydrogen bonding. When functionalized with a boronic acid or its corresponding ester, the pyrazole ring is transformed into a versatile building block for the construction of complex molecular architectures. Among these, 1-Ethylpyrazole-5-boronic acid and its more stable pinacol ester derivative have emerged as valuable reagents for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the practical aspects of handling this reagent, provide a detailed experimental protocol for its synthesis and use, and discuss the mechanistic underpinnings that govern its reactivity.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organoboron compound. The core of the molecule is a five-membered pyrazole ring, which is substituted with an ethyl group at the N1 position and a boronic acid group (-B(OH)₂) at the C5 position. The presence of the boronic acid moiety makes this compound a key player in transition metal-catalyzed cross-coupling reactions.

A significant challenge in working with many boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, and their susceptibility to protodeboronation under certain conditions. For this reason, this compound is most commonly handled and utilized in its more stable pinacol ester form, 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The pinacol ester protects the boronic acid, enhancing its shelf-life and simplifying purification.[1]

| Property | This compound | This compound, pinacol ester |

| CAS Number | 1095080-54-8[2] | 1007110-53-3[3] |

| Molecular Formula | C₅H₉BN₂O₂[2] | C₁₁H₁₉BN₂O₂[3] |

| Molecular Weight | 139.95 g/mol [2] | 222.09 g/mol [3] |

| Appearance | Solid (predicted) | Solid[4] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted)[2] | 1.04 ± 0.1 g/cm³ (Predicted)[5] |

| Flash Point | 149.1 ± 25.7 °C (Predicted)[2] | 148.9 ± 20.4 °C[5] |

| Boiling Point | Not readily available | 322.6 ± 15.0 °C (Predicted)[5] |

| Solubility | Insoluble in water[6] | Insoluble in water |

Spectroscopic Characterization (Pinacol Ester Derivative)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyrazole ring protons (two doublets), and a singlet for the twelve equivalent protons of the pinacol group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ethyl carbons, the pyrazole ring carbons (with the carbon attached to boron often showing a broader signal due to quadrupolar relaxation), and the carbons of the pinacol ester.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺.

Synthesis and Handling

The synthesis of this compound pinacol ester is typically achieved through a lithiation-borylation sequence starting from 1-ethyl-1H-pyrazole. This method offers a direct and efficient route to the desired product.

Experimental Protocol: Synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Adapted from a similar procedure)

Disclaimer: The following is a representative protocol adapted from the synthesis of a structurally similar pyrazole boronic acid pinacol ester. Optimization may be required for specific laboratory conditions.

Materials:

-

1-Ethyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a pre-oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethyl-1H-pyrazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The deprotonation at the C5 position is driven by the acidity of this proton, which is enhanced by the adjacent nitrogen atom.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again maintaining the temperature below -70 °C. The electrophilic boron atom of the pinacol borane is attacked by the lithiated pyrazole.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Handling and Storage:

While the pinacol ester is significantly more stable than the free boronic acid, it is still recommended to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent gradual hydrolysis.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the pyrazole boronic ester is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Bromide

Materials:

-

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound and its pinacol ester are valuable and versatile building blocks in modern organic synthesis. Their ability to readily participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with applications in drug discovery and materials science. Understanding the nuances of their synthesis, handling, and reactivity is paramount for their successful implementation in research and development. As the demand for novel heterocyclic compounds continues to grow, the importance of reagents like this compound is set to increase, paving the way for the discovery of new medicines and materials with enhanced properties.

References

-

Syntech. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5354-5358. [Link]

-

Faraday Discussions. Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. [Link]

-

Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

-

ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 72, 189-195. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]

- 3. echemi.com [echemi.com]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Ethylpyrazole-5-boronic Acid

Introduction

1-Ethylpyrazole-5-boronic acid is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a pyrazole ring coupled with a boronic acid functional group, renders it a versatile building block in organic synthesis. The pyrazole core is a prevalent scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and ability to participate in hydrogen bonding. The boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] Furthermore, boronic acids have emerged as a critical class of enzyme inhibitors, with several drugs containing this functional group approved for clinical use.[2]

A fundamental physicochemical property that governs the utility of this compound in any application is its solubility. Whether for reaction optimization, formulation development for drug delivery, or in vitro biological screening, a comprehensive understanding of a compound's solubility is paramount. Poor solubility can lead to challenges in handling, purification, and can significantly impact bioavailability and the reliability of experimental data.[3][4]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility profile in various solvent systems. We will delve into the general solubility characteristics of related arylboronic acids, present robust protocols for both kinetic and thermodynamic solubility assays, and discuss the analytical techniques for accurate quantification.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₅H₉BN₂O₂ | [5][6] |

| Molecular Weight | 139.95 g/mol | [5][6] |

| Appearance | Solid | [6] |

| CAS Number | 1095080-54-8 | [5] |

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids, such as this compound, is a complex interplay of various factors. Insights can be drawn from studies on analogous compounds like phenylboronic acid.[7][8]

Factors Influencing Solubility:

-

Solvent Polarity: Generally, boronic acids exhibit higher solubility in polar organic solvents.[7][8] Ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone) are often effective solvents for dissolving phenylboronic acid.[7][9] The solubility in nonpolar hydrocarbon solvents is typically very low.[7][8]

-

pH: The acidity of the boronic acid group (pKa) plays a crucial role in its aqueous solubility. In aqueous solutions with a pH above the pKa, the boronic acid will be ionized, leading to increased water solubility. Conversely, at a pH below the pKa, the compound will be in its less soluble neutral form.[10] The pKa of boronic acids can be influenced by the presence of polyols like mannitol, which can form boronate esters and increase solubility.[11]

-

Temperature: Solubility is generally temperature-dependent, with most compounds exhibiting increased solubility at higher temperatures.

-

Dehydration and Boroxine Formation: A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] These boroxines are often significantly less soluble than the parent boronic acid, which can lead to challenges in obtaining reproducible solubility data.[7]

-

Esterification: The conversion of boronic acids to their corresponding esters, such as pinacol esters, generally increases their solubility in organic solvents.[7][12] This is a common strategy to improve the handling and reactivity of boronic acids in organic synthesis.

Experimental Determination of Solubility

The choice of solubility assay depends on the stage of research and the required throughput. Early-stage drug discovery often employs high-throughput kinetic solubility assays, while later-stage development and formulation studies necessitate more precise thermodynamic solubility measurements.[13][14]

Kinetic Solubility Assays

Kinetic solubility provides a rapid assessment of how much of a compound, typically from a DMSO stock solution, will dissolve in an aqueous buffer under specific conditions.[3][14] It is a high-throughput method well-suited for screening large numbers of compounds.[15][16]

This method detects precipitate formation by measuring light scattering.[13][14]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.[16]

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[15]

-

Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations.[15]

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[13][15]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates the formation of a precipitate.[15]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[4][17] This is considered the "true" solubility and is crucial for lead optimization and formulation development.[3][13] The shake-flask method is a common approach for determining thermodynamic solubility.[13]

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).[17]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[13][17]

-

Separation of Solid: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a low-binding filter.[13]

-

Quantification: Determine the concentration of the dissolved this compound in the supernatant or filtrate using a suitable analytical method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Analytical Techniques for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data.

-

UV-Vis Spectroscopy: This technique is often used for its simplicity and speed. A calibration curve of absorbance versus known concentrations of this compound is first generated. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more sensitive and selective method, particularly useful for complex matrices or when the compound has a poor UV chromophore.[13][18] It allows for the separation of the analyte from impurities before quantification by the mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used method that combines the separation power of HPLC with the detection capabilities of UV spectroscopy.[4][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B-NMR can be a valuable tool for studying boron-containing compounds and can be used for quantification.[20]

Data Interpretation and Presentation

The results of solubility studies should be presented clearly and concisely.

-

Units: Solubility is typically reported in units of µg/mL or µM.

-

Conditions: It is crucial to specify the conditions under which the solubility was determined, including the solvent system, pH, temperature, and incubation time.

-

Tabulation: For comparing the solubility of this compound in different solvents, a table is an effective way to present the data.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water (pH 7.4) | 25 | [Experimental Value] | Thermodynamic |

| Acetonitrile | 25 | [Experimental Value] | Thermodynamic |

| Methanol | 25 | [Experimental Value] | Thermodynamic |

| Dichloromethane | 25 | [Experimental Value] | Thermodynamic |

Conclusion

While specific quantitative solubility data for this compound is sparse in the literature, a thorough understanding of its solubility can be achieved through the systematic application of established experimental protocols. This technical guide has provided the foundational knowledge of the factors influencing the solubility of arylboronic acids and detailed methodologies for both kinetic and thermodynamic solubility determination. By employing these protocols, researchers can generate the critical data needed to advance their work, whether in the synthesis of novel compounds, the development of new therapeutic agents, or the creation of advanced materials. The choice of assay and analytical technique should be tailored to the specific research question and the stage of the project. Careful execution and documentation of these experiments will ensure the generation of high-quality, reliable solubility data for this compound.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. protocols.io. 2025. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. 2024. Available from: [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. 2010. Available from: [Link]

-

Pop-Gherasim, I. L. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. 2012. Available from: [Link]

-

Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Evotec. Available from: [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available from: [Link]

-

Wulff, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University. Available from: [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4494-4501. Available from: [Link]

-

Al-Ghabeish, M., & Al-Sou'od, K. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

-

PubChem. (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid. PubChem. Available from: [Link]

-

Bio-protocol. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. Available from: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]

-

da Silva, V. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5343. Available from: [Link]

-

Lead Sciences. This compound Pinacol Ester. Lead Sciences. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. evotec.com [evotec.com]

- 5. echemi.com [echemi.com]

- 6. 1-Ethyl-1H-pyrazol-5-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. pubs.acs.org [pubs.acs.org]

- 19. waters.com [waters.com]

- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid: Properties, Handling, and Applications in Modern Synthesis

Introduction: The Versatility of Pyrazole Boronic Acids in Drug Discovery and Materials Science

In the landscape of contemporary organic synthesis, the strategic incorporation of heterocyclic scaffolds is paramount for the development of novel therapeutics and functional materials. Among these, the pyrazole nucleus is a privileged motif, renowned for its diverse biological activities and favorable pharmacokinetic properties. When functionalized with a boronic acid moiety, pyrazole derivatives are transformed into powerful building blocks, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 1-Ethylpyrazole-5-boronic acid, a key reagent for researchers and drug development professionals. We will delve into its physical and chemical characteristics, safe handling protocols, and practical applications, with a focus on empowering scientists to leverage its full synthetic potential.

Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. While some experimental data for this compound is not extensively reported in the literature, we can compile its known attributes and make informed predictions based on analogous structures.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1095080-54-8 | [1][2] |

| Molecular Formula | C₅H₉BN₂O₂ | [1] |

| Molecular Weight | 139.95 g/mol | |

| Appearance | Solid | |

| Purity | Typically >95% | [3] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 149.1 ± 25.7 °C | [1] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon heating or under dehydrating conditions, which can complicate the determination of a sharp melting point. For many applications, the more stable pinacol ester of this compound (CAS No: 1007110-53-3) is utilized.[3][5]

Solubility Profile

-

High Solubility: Ethers (e.g., diethyl ether, THF, 1,4-dioxane), ketones (e.g., acetone), and some polar aprotic solvents (e.g., DMSO, DMF).[6][7]

-

Moderate Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform).[6][7]

-

Low to Insoluble: Non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane).[6][7]

For reaction purposes, a mixture of a polar aprotic solvent and water is often employed, particularly in cross-coupling reactions where a base is required.

Structural Representation

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While this compound is not classified as an acutely toxic substance, it requires careful handling to minimize exposure and maintain its chemical integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound should be handled with the following precautions:

-

Causes skin irritation. [8]

-

Causes serious eye irritation. [8]

-

May cause respiratory irritation. [8]

Therefore, the following PPE is mandatory when handling this reagent:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A laboratory coat is required.

Storage Recommendations

Proper storage is crucial for preserving the quality of boronic acids.[9]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended, and some suppliers suggest storage in a freezer at -20°C.[4][5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Boronic acids are susceptible to oxidation.

-

Container: Keep the container tightly sealed to prevent moisture absorption, as boronic acids are hygroscopic.[9]

-

Segregation: Store away from strong oxidizing agents.[10]

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[11] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and vinyl-substituted pyrazole structures.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the coupling of this compound with an aryl bromide. This protocol is adapted from established methodologies for pyrazole boronic acids.[1][12][13]

Materials:

-

This compound (1.1 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (0.1 mmol), this compound (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (0.25 mmol).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add 2 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the reaction vessel via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir for 6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (15 mL) and wash with a saturated aqueous solution of NH₄Cl (3 mL).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Characterization

While a dedicated spectrum for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[14][15]

Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):

-

Pyrazole Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on the solvent and concentration.

-

Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

Expected ¹³C NMR Resonances:

-

Signals corresponding to the pyrazole ring carbons.

-

Signals for the ethyl group carbons.

-

The carbon atom attached to the boron may exhibit a broad signal due to the quadrupolar relaxation of the boron nucleus.

Expected Mass Spectrometry (ESI-MS):

-

An [M+H]⁺ ion corresponding to the molecular weight of the compound.

-

The presence of ions corresponding to the boroxine trimer may also be observed, particularly under certain ionization conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the formation of C-C bonds. By understanding its physicochemical properties, adhering to safe handling and storage protocols, and employing optimized reaction conditions, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Retrieved from [Link]

-

ACS Publications. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. Retrieved from [Link]

-

Supporting Information. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Retrieved from [Link]

-

NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound Pinacol Ester. Retrieved from [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-boronic acid. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1095080-54-8,this compound. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1095080-54-8 [chemicalbook.com]

- 3. This compound, pinacol ester | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound Pinacol Ester - Lead Sciences [lead-sciences.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. 1-甲基-1H-吡唑-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. laballey.com [laballey.com]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

A Technical Guide to the Spectral Analysis of 1-Ethylpyrazole-5-boronic acid

Introduction to 1-Ethylpyrazole-5-boronic acid

This compound, with the molecular formula C₅H₉BN₂O₂ and a molecular weight of 139.95 g/mol , belongs to the important class of pyrazole-containing boronic acids. These compounds are highly valued in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions to form carbon-carbon bonds. The pyrazole motif is a common scaffold in many biologically active molecules, and the boronic acid functionality allows for its efficient incorporation into diverse molecular architectures. Accurate and comprehensive spectral analysis is paramount to confirm the identity, purity, and stability of this key synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of proton and carbon signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar boronic acid and to allow for the observation of exchangeable protons (from the B(OH)₂ group). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Step-by-Step Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and, if desired, correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz (or higher) NMR spectrometer at room temperature.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the known data for 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, with adjustments for the ethyl group and the free boronic acid functionality.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Pyrazole H-3 |

| ~6.7 - 6.8 | d | 1H | Pyrazole H-4 |

| ~4.2 - 4.3 | q | 2H | N-CH₂ (Ethyl) |

| ~1.4 - 1.5 | t | 3H | N-CH₂CH₃ (Ethyl) |

| ~8.0 (broad) | s | 2H | B(OH)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazole Ring Protons: The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-3 proton, being adjacent to a nitrogen atom and deshielded by the boronic acid group, is predicted to be downfield (~7.5-7.6 ppm). The H-4 proton is expected to be more upfield (~6.7-6.8 ppm).

-

Ethyl Group: The N-ethyl group will present as a quartet for the methylene protons (~4.2-4.3 ppm) coupled to the methyl protons, and a triplet for the methyl protons (~1.4-1.5 ppm) coupled to the methylene protons.

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are expected to appear as a broad singlet at a downfield chemical shift (~8.0 ppm), and this signal will be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is also extrapolated from data on similar pyrazole structures.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | Pyrazole C-3 |

| ~110 | Pyrazole C-4 |

| Carbon attached to Boron (C-5) | (Often not observed or very broad) |

| ~45 | N-CH₂ (Ethyl) |

| ~15 | N-CH₂CH₃ (Ethyl) |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the boronic acid substituent. C-3 is expected to be the most downfield of the protonated carbons.

-

C-B Carbon: The carbon atom directly attached to the boron (C-5) is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus, leading to a very broad signal or one that is indistinguishable from the baseline.

-

Ethyl Group Carbons: The two carbons of the ethyl group are expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample, requiring minimal sample preparation.

Step-by-Step Protocol:

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | B(OH)₂ |

| 3100-3000 | C-H stretch (aromatic) | Pyrazole ring |

| 2980-2850 | C-H stretch (aliphatic) | Ethyl group |

| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1290 | C-N stretch | Pyrazole ring[2] |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very prominent and broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.

-

C-H Stretches: Aromatic C-H stretches from the pyrazole ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

-

Pyrazole Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyrazole ring. A C-N stretching vibration is also expected around 1290 cm⁻¹.[2]

-

B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration of the boronic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding a prominent protonated molecule [M+H]⁺.[3] Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation and potentially the absence of a clear molecular ion peak.[3]

Step-by-Step Protocol (ESI-MS):

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectral Data

| m/z Value | Interpretation |

| 141.08 | [M+H]⁺ (Protonated molecule) |

| 123.07 | [M+H - H₂O]⁺ (Loss of water) |

| 113.08 | [M+H - B(OH)₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 141.08.

-

Fragmentation: Boronic acids are known to readily lose water under mass spectrometry conditions, so a significant peak at m/z 123.07 corresponding to [M+H - H₂O]⁺ is anticipated.[3] Another potential fragmentation pathway is the loss of the entire boronic acid group, leading to a fragment at m/z 113.08. It is also common for boronic acids to form cyclic anhydrides (boroxines) through the loss of water, which may be observed as higher mass ions in the spectrum.[3]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Plausible Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive analytical profile has been constructed. This information serves as a valuable resource for scientists to confirm the structure and purity of this important synthetic building block, ensuring the integrity of their research and development endeavors.

References

- Katla, R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

PubChem. (n.d.). 1H-Pyrazole-5-boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). (1-methyl-1H-pyrazol-5-yl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

Reddit. (2024). 1H NMR of pyrazole : r/chemhelp. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide. Retrieved from [Link]

Sources

discovery and history of pyrazole boronic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole Boronic Acids

Abstract

The convergence of privileged heterocyclic scaffolds with versatile synthetic handles represents a cornerstone of modern medicinal chemistry and materials science. Pyrazole boronic acids and their ester derivatives stand as a premier example of this synergy, merging the desirable pharmacokinetic and structural properties of the pyrazole ring with the synthetic prowess of the boronic acid functional group. This guide provides a comprehensive exploration of the discovery and historical development of this critical class of chemical intermediates. We will trace the evolution of their synthesis, from early classical methods to the advent of powerful transition-metal-catalyzed C-H functionalization techniques. Furthermore, this paper will detail their profound impact as indispensable building blocks in drug discovery, highlighting their role in the synthesis of approved therapeutics and advanced materials. Detailed protocols and comparative analyses of synthetic methodologies are provided to equip researchers and drug development professionals with a thorough understanding of this vital molecular toolkit.

Introduction: The Union of a Privileged Scaffold and a Versatile Synthetic Handle

In the landscape of chemical synthesis, progress is often marked by the development of novel reagents that enable the efficient construction of complex molecular architectures. Pyrazole boronic acids have emerged as such a class of reagents, finding extensive use in both academic and industrial laboratories.[1] Their value stems from the unique combination of two powerful chemical entities: the pyrazole nucleus and the boronic acid functional group.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] First synthesized by Ludwig Knorr in 1883, it is now recognized as a "privileged scaffold" in medicinal chemistry.[3][4][5] This designation arises from its prevalence in numerous FDA-approved drugs, where it contributes to favorable pharmacokinetic properties and engages in diverse, high-affinity interactions with biological targets.[6][7][8]